3-[3-(Hydroxymethyl)phenyl]propanenitrile
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Overview
Description
3-[3-(Hydroxymethyl)phenyl]propanenitrile is an organic compound with the molecular formula C10H11NO. It is a derivative of benzenepropanenitrile, where a hydroxymethyl group is attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3-(Hydroxymethyl)phenyl]propanenitrile can be achieved through several methods. One common approach involves the reduction of 3-(hydroxymethyl)benzaldehyde using a reducing agent such as lithium aluminum hydride (LiAlH4) in an inert atmosphere . The reaction typically proceeds under controlled conditions to prevent side reactions and ensure high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors. These reactors allow for better control over reaction parameters, such as temperature and pressure, leading to safer and more efficient production processes . The use of flow chemistry can also help mitigate byproduct formation and improve the overall purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[3-(Hydroxymethyl)phenyl]propanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The nitrile group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst is often used for the reduction of the nitrile group.
Substitution: Reagents like nitric acid (HNO3) for nitration and bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: 3-[3-(Carboxymethyl)phenyl]propanenitrile.
Reduction: 3-[3-(Hydroxymethyl)phenyl]propanamine.
Scientific Research Applications
3-[3-(Hydroxymethyl)phenyl]propanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biochemical pathways and enzyme interactions.
Industry: It is utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-[3-(Hydroxymethyl)phenyl]propanenitrile involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The nitrile group can also undergo metabolic transformations, leading to the formation of active metabolites .
Comparison with Similar Compounds
Similar Compounds
3-[3-(Hydroxymethyl)phenyl]propanamine: Similar structure but with an amine group instead of a nitrile group.
3-[3-(Carboxymethyl)phenyl]propanenitrile: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.
3-[3-(Hydroxymethyl)-4-nitrophenyl]propanenitrile: Similar structure but with a nitro group on the benzene ring
Uniqueness
3-[3-(Hydroxymethyl)phenyl]propanenitrile is unique due to the presence of both a hydroxymethyl group and a nitrile group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H11NO |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
3-[3-(hydroxymethyl)phenyl]propanenitrile |
InChI |
InChI=1S/C10H11NO/c11-6-2-5-9-3-1-4-10(7-9)8-12/h1,3-4,7,12H,2,5,8H2 |
InChI Key |
QCLUYGBQZLJTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)CO)CCC#N |
Origin of Product |
United States |
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